molecular formula C14H12N4O2 B2887186 3-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile CAS No. 2034410-42-7

3-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile

Cat. No.: B2887186
CAS No.: 2034410-42-7
M. Wt: 268.276
InChI Key: CRXZWSBRVKESCS-UHFFFAOYSA-N
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Description

3-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile is a complex organic compound that features a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a benzonitrile group

Mechanism of Action

Target of Action

1,2,4-oxadiazole derivatives have been reported to interact non-covalently with acetylcholinesterase (ache) and butyrylcholinesterase (bche), blocking entry into the enzyme gorge and catalytic site . These enzymes play a crucial role in the nervous system, where they are involved in the termination of impulse transmissions by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

The compound’s interaction with its targets results in the inhibition of the enzymatic activity of AChE and BChE . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the nerve synapses, which can have various downstream effects.

Biochemical Pathways

1,3,4-oxadiazole derivatives have been reported to act on several enzymes and pathways, including thymidylate synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, thymidine phosphorylase, and the nf-kb signaling pathway . These pathways are involved in various cellular processes, including DNA replication, gene expression, cell division, and cell signaling.

Pharmacokinetics

1,2,4-oxadiazole derivatives have been described as bioisosteres for amides and esters, showing higher hydrolytic and metabolic stability . This suggests that these compounds may have favorable pharmacokinetic properties, including good bioavailability.

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial effects . For instance, certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which are bacterial pathogens that cause serious diseases in rice .

Action Environment

It’s worth noting that the azide group in 1,2,4-oxadiazole derivatives can control the melting point and increase the energy of the compound, suggesting that these compounds may be environmentally friendly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of an amidoxime with a nitrile . The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, followed by the attachment of the benzonitrile group through a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2), to facilitate the cyclization reaction . Additionally, the use of high-throughput screening and automated synthesis techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions can vary, but typically involve controlled temperatures and the use of solvents such as dichloromethane (DCM) or dimethylformamide (DMF) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce simpler derivatives with fewer functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile is unique due to its combination of the 1,2,4-oxadiazole, pyrrolidine, and benzonitrile groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from similar compounds .

Properties

IUPAC Name

3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c15-7-10-2-1-3-11(6-10)14(19)18-5-4-12(8-18)13-16-9-20-17-13/h1-3,6,9,12H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXZWSBRVKESCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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